1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide
Description
1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, furan, thiophene, and methanesulfonamide groups
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S2/c18-14-5-2-1-4-12(14)11-25(21,22)19-9-15(20)17-8-13(10-24-17)16-6-3-7-23-16/h1-8,10,15,19-20H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAKXZSUYRDARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions could further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in containing a fluorophenyl group.
(4-(4-Fluorophenyl)thiophen-2-yl)methanol: Contains both fluorophenyl and thiophene groups.
(4-fluorophenyl)(furan-2-yl)methanol: Contains both fluorophenyl and furan groups.
Uniqueness
1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide is unique due to its combination of fluorophenyl, furan, thiophene, and methanesulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
